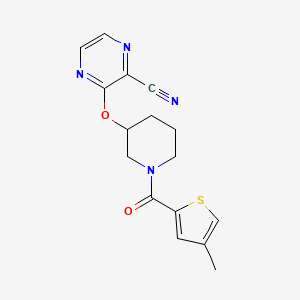

3-((1-(4-Methylthiophene-2-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile

Description

Properties

IUPAC Name |

3-[1-(4-methylthiophene-2-carbonyl)piperidin-3-yl]oxypyrazine-2-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N4O2S/c1-11-7-14(23-10-11)16(21)20-6-2-3-12(9-20)22-15-13(8-17)18-4-5-19-15/h4-5,7,10,12H,2-3,6,9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQWGLUKIEOMIAX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=C1)C(=O)N2CCCC(C2)OC3=NC=CN=C3C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((1-(4-Methylthiophene-2-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile typically involves multiple steps:

Formation of the Piperidine Intermediate: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors such as 1,5-diaminopentane.

Introduction of the 4-Methylthiophene-2-carbonyl Group: This step involves the acylation of the piperidine intermediate with 4-methylthiophene-2-carbonyl chloride under basic conditions.

Formation of the Pyrazine Ring: The pyrazine ring is synthesized separately through condensation reactions involving appropriate diamines and diketones.

Coupling of the Piperidine and Pyrazine Rings: The final step involves the coupling of the piperidine intermediate with the pyrazine ring through an ether linkage, typically using a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and reduce costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the carbonitrile group, converting it to an amine.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Various substituted pyrazine derivatives.

Scientific Research Applications

Antimicrobial Properties

Research has indicated that compounds similar to 3-((1-(4-Methylthiophene-2-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile exhibit antimicrobial properties. Studies have shown that derivatives of pyrazine and piperidine can inhibit the growth of various bacterial strains, suggesting that this compound may also possess similar activity. The structure–activity relationship (SAR) studies highlight that modifications in the substituents significantly influence antimicrobial efficacy .

Anticancer Activity

The compound's structure suggests potential anticancer properties. Compounds containing pyrazine and piperidine moieties have been studied for their ability to inhibit cancer cell proliferation. For instance, derivatives with specific functional groups have shown promising results against various cancer cell lines, indicating that 3-((1-(4-Methylthiophene-2-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile could be a candidate for further development in cancer therapeutics .

Enzyme Inhibition

Enzyme inhibition studies have revealed that similar compounds can act as inhibitors for various enzymes involved in disease processes. The presence of the carbonitrile group is critical for enhancing enzyme inhibitory activity, making this compound a potential lead for developing enzyme inhibitors .

Synthesis and Evaluation

A study focused on synthesizing derivatives of pyrazine and evaluating their biological activities has provided insights into the potential applications of 3-((1-(4-Methylthiophene-2-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile. The synthesis involved various reaction conditions to optimize yield and purity. Biological assays demonstrated notable activity against targeted pathogens and cancer cell lines, supporting further investigation into this compound's therapeutic applications .

Structure–Activity Relationship Analysis

A detailed SAR analysis highlighted how variations in substituents on the pyrazine ring affect biological activity. For example, the introduction of electron-withdrawing or electron-donating groups was shown to modulate the compound's potency against specific targets. This information is crucial for guiding future modifications to enhance efficacy and selectivity .

Mechanism of Action

The mechanism of action of 3-((1-(4-Methylthiophene-2-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile would depend on its specific application. In medicinal chemistry, it could act by binding to specific receptors or enzymes, thereby modulating their activity. The molecular targets and pathways involved would need to be identified through detailed biochemical studies.

Comparison with Similar Compounds

Key Observations:

The pyridine-based compound (C₂₂H₂₁N₅S) has a larger conjugated system, which may improve UV absorption properties for analytical detection .

Substituent Impact :

- The 4-methylthiophene group in the target compound likely increases lipophilicity (predicted log P ≈ 2.5–3.0) compared to BK71781 (log P ≈ 2.3), affecting membrane permeability .

- Chalcone derivatives (e.g., 4-chlorophenylprop-2-en-1-one) show lower synthetic yields (<10% for lipophilic analogs), highlighting the advantage of simpler substituents in the target compound .

Key Findings:

- Synthetic Accessibility : The target compound’s synthesis may face challenges similar to those in , where electron-withdrawing substituents (e.g., chloro, methoxy) reduced yields in Claisen-Schmidt condensations. The methyl group’s steric effects could necessitate longer reaction times or higher temperatures .

- Thermal Stability : Piperidine-thiophene carbonyl linkages (as in BK71781) are generally stable up to 200°C, suggesting the target compound may share this robustness .

Biological Activity

The compound 3-((1-(4-Methylthiophene-2-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile (CAS Number: 2034475-87-9) is a complex organic molecule that has garnered interest due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure

The molecular formula of 3-((1-(4-Methylthiophene-2-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile is , with a molecular weight of 328.4 g/mol. The compound features a pyrazine ring substituted with a piperidine moiety and a thiophene derivative, which contribute to its biological activity.

Physical Properties

| Property | Value |

|---|---|

| Molecular Weight | 328.4 g/mol |

| Molecular Formula | C₁₆H₁₆N₄O₂S |

| Density | N/A |

| Boiling Point | N/A |

| Melting Point | N/A |

The biological activity of this compound is primarily linked to its ability to interact with specific molecular targets, including receptors and enzymes involved in various signaling pathways. Preliminary studies suggest that it may exhibit inhibitory effects on certain biological processes, particularly those related to cancer cell proliferation and inflammation.

Pharmacological Effects

- Antitumor Activity : Research indicates that compounds similar to 3-((1-(4-Methylthiophene-2-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile have shown promise in inhibiting tumor growth. For instance, derivatives have been tested against various cancer cell lines, demonstrating cytotoxic effects through mechanisms such as apoptosis induction and cell cycle arrest .

- Anti-inflammatory Properties : The compound may also possess anti-inflammatory effects, potentially through the modulation of inflammatory cytokines and pathways involved in chronic inflammation. This aspect is crucial for therapeutic applications in diseases characterized by inflammation .

Study 1: Antitumor Efficacy

A study evaluated the antitumor efficacy of similar compounds using MTT assays on human pancreatic cancer cell lines (Patu8988). The results indicated significant cytotoxicity, with IC50 values suggesting effective inhibition at low concentrations .

Study 2: Inhibition of Inflammatory Pathways

In another investigation, the compound's ability to modulate inflammatory responses was assessed in vitro. Results showed a reduction in the secretion of pro-inflammatory cytokines when treated with the compound, indicating its potential as an anti-inflammatory agent .

In Vitro Studies

In vitro studies have highlighted the following findings regarding the biological activity of 3-((1-(4-Methylthiophene-2-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile:

| Study Focus | Findings |

|---|---|

| Cytotoxicity | Significant inhibition of cancer cell proliferation at low concentrations |

| Anti-inflammatory effects | Reduced levels of inflammatory cytokines in treated cells |

In Silico Studies

Molecular docking studies have been conducted to predict the binding affinity of this compound to various biological targets. These studies suggest that the compound may effectively bind to receptors involved in cancer progression and inflammation, supporting its potential therapeutic applications .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-((1-(4-Methylthiophene-2-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile?

- Methodological Answer : Key steps include coupling the thiophene-carbonyl piperidine moiety to the pyrazine-carbonitrile core. Catalysts like tetrabutylammonium methoxide (20 wt% in MeOH) under heating (50–60°C) improve nucleophilic substitution efficiency, as demonstrated in analogous pyrazine derivatizations . Purification via silica gel chromatography with hexanes/EtOAC (+0.25% Et3N) enhances yield (45% reported for structurally similar piperidine-pyrazine compounds) .

Q. How can crystallographic data resolve structural ambiguities in this compound?

- Methodological Answer : Use SHELX software (e.g., SHELXL for refinement) to analyze single-crystal X-ray diffraction data. SHELX’s robustness in handling high-resolution or twinned data is critical for verifying bond angles, stereochemistry, and intermolecular interactions . For example, the piperidin-3-yloxy linkage’s conformation can be validated against electron density maps.

Q. What safety protocols are essential for handling this compound?

- Methodological Answer : Follow PPE guidelines for hazardous organonitriles: wear P95/P1 respirators for aerosol protection and OV/AG/P99 filters for higher exposure risks . Store at 2–8°C in airtight containers to prevent degradation, as recommended for thermally sensitive carbonitriles .

Advanced Research Questions

Q. How to address discrepancies in reported biological activity (e.g., kinase inhibition) across studies?

- Methodological Answer : Cross-validate assays using orthogonal methods. For example, compare IC50 values from ATP-binding assays (e.g., fluorescence polarization) with cellular CHK1 inhibition readouts (e.g., phospho-CDC25C ELISA). Contradictions may arise from variations in cell lines (e.g., HEK293 vs. HCT116) or assay pH, as seen in structurally related inhibitors . Normalize data to positive controls like CCT244747, a validated CHK1 inhibitor .

Q. What strategies improve metabolic stability of piperidine-pyrazine analogs?

- Methodological Answer : Introduce steric hindrance at metabolically labile sites (e.g., methyl groups on the piperidine ring) or replace the thiophene moiety with bioisosteres (e.g., substituted phenyl groups). Pharmacokinetic profiling in rodent models, coupled with CYP450 inhibition assays, can prioritize analogs with extended half-lives, as seen in GPCR-targeted piperidine derivatives .

Q. How to design experiments for resolving electron density ambiguities in X-ray structures?

- Methodological Answer : Employ dual-space iterative refinement in SHELXD/E to resolve disordered regions (e.g., the 4-methylthiophene group). High-resolution datasets (≤1.0 Å) combined with anisotropic displacement parameter modeling reduce noise. For persistent ambiguities, validate against DFT-calculated electrostatic potential maps .

Q. What computational methods predict off-target interactions of this compound?

- Methodological Answer : Use molecular docking (e.g., AutoDock Vina) against kinase homology models (e.g., PI3Kγ, JAK2) to identify potential off-targets. Validate predictions with thermal shift assays (TSA) measuring target protein melting temperature (ΔTm) shifts. Cross-reference with databases like ChEMBL for structural analogs’ selectivity profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.